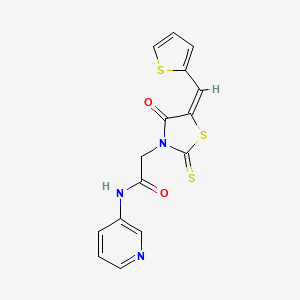

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Description

Propriétés

IUPAC Name |

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S3/c19-13(17-10-3-1-5-16-8-10)9-18-14(20)12(23-15(18)21)7-11-4-2-6-22-11/h1-8H,9H2,(H,17,19)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSQILQPTPQSFA-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by a thioxothiazolidin moiety and a pyridine ring. The synthesis typically involves the condensation of thiophenes with thiazolidinones under specific conditions to yield derivatives with varying biological activities. The structural formula can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives. The compound in focus has shown significant cytotoxic effects against various cancer cell lines. For instance, research indicated that derivatives with electron-donating groups exhibited enhanced antiproliferative activity in human leukemia cell lines, suggesting a structure-activity relationship (SAR) where specific substitutions can modulate efficacy .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HL-60 | 10.5 | Induction of apoptosis via caspase activation |

| 5f | K562 | 8.3 | Cell cycle arrest and DNA fragmentation |

| Target | A549 | 6.0 | Inhibition of EGFR signaling |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that thiazolidinone derivatives can inhibit bacterial growth effectively. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 32 µg/mL |

| 5f | S. aureus | 16 µg/mL |

| Target | P. aeruginosa | 64 µg/mL |

The mechanisms through which (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing proliferation.

- Inhibition of Key Enzymes : Some studies suggest that it may inhibit enzymes critical for cancer cell survival and proliferation, such as EGFR and other kinases .

Case Studies

A recent study evaluated the anticancer activity of several thiazolidinone derivatives, including the target compound, against various cancer cell lines such as MCF-7 and A549. The results indicated that compounds with specific substitutions on the thiazolidinone ring showed promising results in reducing cell viability and inducing apoptosis .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds similar to (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide exhibit antiviral properties. Specifically, derivatives of thioxothiazolidin have been studied for their ability to inhibit viral fusion processes, making them potential candidates for treating infections caused by enveloped viruses such as HIV and influenza .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Biochemical Mechanisms

The compound acts primarily through the inhibition of specific protein targets involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on protein tyrosine phosphatases, which play crucial roles in various cellular processes, including cell growth and differentiation. For example, the inhibition of human recombinant PTP4A3 has been documented with an IC50 value indicating effective binding affinity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is essential for optimizing its efficacy. Modifications to the thiophenes and thiazolidine rings have been shown to enhance biological activity, suggesting that specific functional groups can significantly impact its pharmacological properties .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral potential of thioxothiazolidine derivatives against influenza virus hemagglutinin. The results indicated that modifications to the thiazolidine core could lead to enhanced inhibitory effects on viral entry mechanisms, providing a pathway for developing new antiviral agents .

Case Study 2: Anticancer Properties

In another study, (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide was tested against multiple cancer cell lines using MTT assays. The findings revealed significant cytotoxicity, with particular derivatives showing improved selectivity towards cancer cells over normal cells .

Summary of Biological Activities

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Antiviral | Influenza Virus Hemagglutinin | Not specified | Inhibits viral fusion processes |

| Anticancer | Various Cancer Cell Lines | Varies | Induces apoptosis and inhibits proliferation |

| Protein Inhibition | PTP4A3 | 18 nM | Effective binding affinity observed |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Impact on Yield : Electron-withdrawing groups (e.g., 4-chlorobenzylidene in compound 9 ) correlate with higher yields (90%) compared to bulky substituents like indole-3-ylmethylene (83%) or nitro-furylmethylene (53–58%) .

Melting Points : Aromatic substituents (e.g., indole or chlorophenyl) increase melting points (>200°C in compound 10 ), likely due to enhanced π-stacking interactions. In contrast, aliphatic or nitro-containing groups reduce thermal stability .

Functional Group Influence on Bioactivity

Analytical Characterization

All compounds in Table 1 were confirmed via $^1$H-NMR and mass spectrometry (MS), with elemental analysis validating purity . For the target compound, advanced techniques like HPLC-ESI-MSn (as applied in ) could further resolve its isomeric purity and degradation profile.

Q & A

Q. What are the optimized synthetic pathways for (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves a multi-step process:

Thioxothiazolidinone Core Formation : React thiourea with α-haloketones under basic conditions (e.g., NaOH) to form the thiazolidinone ring .

Thiophenylmethylene Introduction : Condense the intermediate with thiophene-2-carbaldehyde using a base (e.g., NaH) in solvents like ethanol or DMF .

Acetamide Coupling : React the functionalized thiazolidinone with pyridin-3-ylamine derivatives using coupling agents (e.g., EDC/HOBt) .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres to prevent oxidation .

- Catalysts : Sodium hydride improves yields during thiophenylmethylene incorporation .

- Monitoring : Thin-layer chromatography (TLC) is essential to track intermediates and optimize stepwise purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., thiophenyl CH= groups at δ 7.2–7.8 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 404.05) and fragmentation patterns .

- X-ray Crystallography : Resolves the (E)-configuration of the thiophenylmethylene group and π-π stacking interactions in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC for cytotoxicity) across labs .

- Structural Analogs : Compare activity trends in analogs (e.g., replacing pyridin-3-yl with 4-chlorophenyl alters target selectivity) .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like EGFR (anticancer) or bacterial topoisomerases (antimicrobial) .

- Table : Key Structural Modifications and Observed Activities

| Substituent Modification | Biological Activity Shift | Reference |

|---|---|---|

| Pyridin-3-yl → 4-Chlorophenyl | Enhanced antimicrobial activity | |

| Thiophenyl → Furyl | Reduced cytotoxicity, increased solubility |

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce oxidative degradation .

- Stability Assays : Use HPLC-MS to monitor degradation products in simulated gastric fluid (pH 2.0) and liver microsomes .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for kinase inhibition?

- Methodological Answer :

- Core Modifications : Replace the thioxothiazolidinone with a rhodanine scaffold to alter electron density and binding affinity .

- Substituent Screening : Use parallel synthesis to test substituents at the pyridin-3-yl position (e.g., electron-withdrawing vs. donating groups) .

- Computational Guidance : Apply molecular dynamics simulations to predict binding poses with kinases like JAK2 or CDK4/6 .

Experimental Design & Data Analysis

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Pathway Inhibition : Measure phospho-EGFR levels via Western blot after treatment .

- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3 activation assays .

- Resistance Studies : Generate resistant cell lines via chronic exposure and profile ABC transporter overexpression .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism or rotameric effects in the thiophenylmethylene group by variable-temperature H NMR .

- Isotopic Labeling : Introduce H or C labels to clarify ambiguous signals in complex spectra .

Stability & Reactivity

Q. Under what conditions does the compound degrade, and how can stability be enhanced?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the thioxothiazolidinone ring in acidic conditions (pH < 4) or photooxidation of the thiophene moiety .

- Stabilization Methods :

- Lyophilization for long-term storage.

- Addition of radical scavengers (e.g., BHT) to prevent light-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.